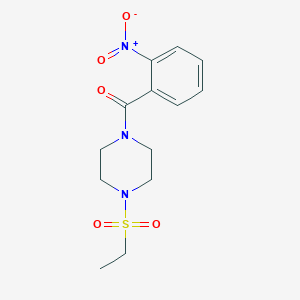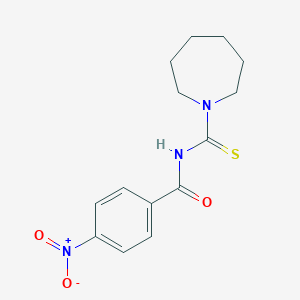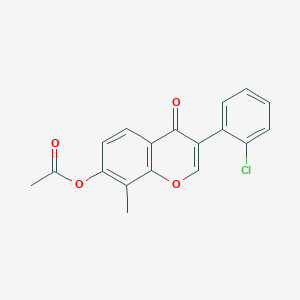
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a piperazine derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. Furthermore, this compound has been found to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits unique biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decrease the expression of COX-2, a key enzyme involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine in lab experiments is its ability to exhibit unique biochemical and physiological effects, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before any further development.
Direcciones Futuras
There are several potential future directions for the study of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine. One of the significant areas of research is the development of this compound as a potential drug candidate for the treatment of inflammatory diseases and cancer. Additionally, this compound can be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the mechanism of action of this compound can be further elucidated to understand its potential therapeutic applications better.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects. The scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine involves the reaction of ethylsulfonyl chloride with 2-nitrobenzoyl chloride in the presence of piperazine. The reaction takes place in anhydrous conditions and requires a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-4-(2-nitrobenzoyl)piperazine has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of medicinal chemistry, where it has been found to exhibit anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZGTHKSQUODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)
